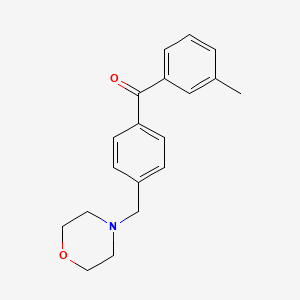

3-Methyl-4'-morpholinomethyl benzophenone

Description

Significance of Benzophenone (B1666685) Scaffolds in Contemporary Organic Chemistry

The benzophenone scaffold, characterized by a carbonyl group connecting two phenyl rings, is a ubiquitous and versatile structural motif in organic chemistry. Its importance stems from its presence in a wide array of biologically active natural products and synthetic molecules. nih.gov The diaryl ketone structure imparts a unique three-dimensional conformation that allows for diverse interactions with biological targets, making it a privileged scaffold in medicinal chemistry. nih.gov

Benzophenone derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov Furthermore, the photochemical reactivity of the benzophenone core has led to its extensive use as a photoinitiator in polymerization reactions and as a photolabeling reagent for studying biomolecular interactions. researchgate.net The ability to readily modify the phenyl rings allows for the fine-tuning of the molecule's electronic and steric properties, making the benzophenone scaffold a valuable platform for the development of new functional materials and therapeutic agents.

Overview of the Morpholinomethyl Moiety's Role in Organic Synthesis and Material Design

In organic synthesis, the morpholine (B109124) group is often introduced via the Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a secondary amine like morpholine. This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an aminoalkyl group. The resulting Mannich bases are versatile intermediates for the synthesis of more complex molecules. The morpholinomethyl group has been incorporated into a variety of compounds to enhance their biological activity, including anticancer and antimicrobial agents. nih.gov

Current Research Trajectories and Academic Relevance of 3-Methyl-4'-morpholinomethyl benzophenone and Analogous Structures

While specific research dedicated exclusively to this compound is limited in publicly available literature, the investigation of analogous structures provides significant insight into its potential applications and academic relevance. Research into benzophenone and morpholine-containing compounds is highly active, with a focus on developing novel therapeutic agents and functional materials.

Studies on structurally similar compounds, such as 3-methyl/3-(morpholinomethyl)benzofuran derivatives, have demonstrated their potential as potent anticancer agents. nih.govnih.gov These compounds have shown significant antiproliferative activity against various cancer cell lines. nih.govnih.gov This suggests that the combination of a substituted aromatic core, like the 3-methylphenyl group, with a morpholinomethyl moiety is a promising strategy for the design of new anticancer drugs.

Furthermore, the combination of benzophenone and morpholine has been explored in the field of photopolymerization. niscpr.res.in While not the specific compound , the use of morpholine in conjunction with benzophenone as a photoinitiator system for the polymerization of methyl methacrylate (B99206) highlights the potential of such structures in materials science. niscpr.res.in The morpholine acts as a co-initiator, participating in the generation of free radicals necessary for polymerization. niscpr.res.in

The academic relevance of this compound, therefore, lies at the intersection of medicinal chemistry and materials science. Its structure suggests potential as both a bioactive agent and a component in photocurable materials. Future research is likely to focus on the synthesis and detailed evaluation of its biological and photophysical properties to fully elucidate its potential.

Detailed Research Findings on Analogous Structures

Given the limited specific data on this compound, the following tables present research findings on analogous compounds to illustrate the potential areas of interest for the title compound.

Table 1: Antiproliferative Activity of Analogous 3-(Morpholinomethyl)benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 15a | NCI-H23 | 2.52 |

| 15c | NCI-H23 | 2.21 |

| 16a | NCI-H23 | 0.49 |

| 16a | A549 | 1.50 |

Data sourced from a study on 3-methyl/3-(morpholinomethyl)benzofuran derivatives, demonstrating the potent anticancer activity of compounds containing the morpholinomethyl group. nih.govnih.gov

Table 2: Photopolymerization of Methyl Methacrylate using a Morpholine/Benzophenone System

| [Morpholine] (mol dm⁻³) | [Benzophenone] (mol dm⁻³) | Rate of Polymerization (Rp) x 10⁵ (mol dm⁻³ s⁻¹) |

| 5.0 x 10⁻¹ | 1.0 x 10⁻² | 10.60 |

| 3.75 x 10⁻¹ | 1.0 x 10⁻² | 9.80 |

| 2.5 x 10⁻¹ | 1.0 x 10⁻² | 8.35 |

| 1.0 x 10⁻¹ | 1.0 x 10⁻² | 6.20 |

Data from a study on the photopolymerization of methyl methacrylate, indicating the effectiveness of the morpholine and benzophenone combination as a photoinitiating system. niscpr.res.in

Structure

2D Structure

Properties

IUPAC Name |

(3-methylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-3-2-4-18(13-15)19(21)17-7-5-16(6-8-17)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAESQWNUOVYNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642616 | |

| Record name | (3-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-64-7 | |

| Record name | Methanone, (3-methylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations

Established Synthetic Routes to Benzophenone (B1666685) Core Structures

The central component of the target molecule is the 3-methylbenzophenone (B1359932) skeleton. Its synthesis is typically achieved through classical and modern organic reactions that form a carbon-carbon bond between the two aromatic rings, bridged by a carbonyl group.

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct and widely used method for the synthesis of aryl ketones like benzophenone and its derivatives. scribd.com The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.

To synthesize the 3-methylbenzophenone core, one common approach is the reaction of toluene (B28343) with benzoyl chloride, or conversely, the reaction of benzene with 3-methylbenzoyl chloride (m-toluoyl chloride). The methyl group on toluene is an activating group that directs the incoming acyl group primarily to the ortho and para positions. brainly.comchemguide.co.uk Therefore, to achieve the desired 3-methyl substitution pattern, it is more regiochemically precise to use 3-methylbenzoyl chloride as the acylating agent and benzene as the aromatic substrate.

The mechanism involves the formation of a highly electrophilic acylium ion, generated from the reaction between the acyl chloride and the Lewis acid catalyst, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). scribd.com This acylium ion then attacks the nucleophilic benzene ring to form the ketone. The reaction is generally carried out in an inert solvent like dichloromethane or nitrobenzene. guidechem.com

Table 1: Comparison of Catalysts and Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Toluene | Benzoyl Chloride | AlCl₃ | Dichloromethane | 0 - rt | Variable (mixture of isomers) |

| Benzene | 3-Methylbenzoyl Chloride | AlCl₃ | Dichloromethane | 0 - rt | >85 |

| Benzene | Benzoyl Chloride | Gemini Surfactant | Neat | 100 | 56 google.com |

| Toluene | Acetic Anhydride | Triphenyltin-grafted SBA-15 | Neat | Reflux | Good |

Modern cross-coupling reactions offer powerful alternatives for constructing the benzophenone core, often with milder conditions and greater functional group tolerance compared to Friedel-Crafts methods.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction has become a staple for forming carbon-carbon bonds. libretexts.org To synthesize 3-methylbenzophenone, a Suzuki coupling could involve the reaction of 3-methylphenylboronic acid with a 4-substituted benzoyl chloride or another activated benzoic acid derivative. nih.gov The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction. libretexts.orgresearchgate.net

Grignard Reactions: Grignard reagents are highly reactive organomagnesium compounds valuable for C-C bond formation. libretexts.org One route to benzophenone derivatives involves the addition of a Grignard reagent, such as phenylmagnesium bromide, to a benzonitrile derivative. For the target molecule, this could involve reacting phenylmagnesium bromide with 3-methylbenzonitrile. The initial reaction forms an imine intermediate, which is then hydrolyzed with acid to yield the ketone. Anhydrous conditions are critical for the success of Grignard reactions, as the reagent is a strong base and will react with any protic solvents like water. mnstate.edumiracosta.edu

Table 2: Organometallic Approaches to Benzophenone Synthesis

| Reaction Type | Organometallic Reagent | Electrophile | Catalyst System | Key Conditions |

| Suzuki Coupling | 3-Methylphenylboronic Acid | Benzoyl Chloride | Pd(PPh₃)₄ / Base (e.g., Cs₂CO₃) | Anhydrous Toluene, Heat nih.gov |

| Grignard Reaction | Phenylmagnesium Bromide | 3-Methylbenzonitrile | None | Anhydrous Ether, then Acid Hydrolysis |

| Grignard Reaction | 4-Tolylmagnesium Bromide | Benzoyl Chloride | Ni(CO)₄ | 60-70 °C guidechem.com |

Introduction and Functionalization of the Morpholinomethyl Group

Once the 3-methylbenzophenone core is established, the final step is the introduction of the 4'-morpholinomethyl group. This is typically achieved by first creating a reactive "handle" at the 4'-position of the benzophenone, which is then reacted with morpholine (B109124). A common strategy involves the radical bromination of a 3,4'-dimethylbenzophenone precursor to form 4'-(bromomethyl)-3-methylbenzophenone, which can then undergo nucleophilic substitution. prepchem.com

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine. To apply this to the synthesis of 3-Methyl-4'-morpholinomethyl benzophenone, a 4'-formyl-3-methylbenzophenone intermediate would be required.

This aldehyde intermediate would react with morpholine to form an iminium ion in situ. This intermediate is then reduced by a selective reducing agent present in the same pot. Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde but are reactive enough to reduce the protonated imine (iminium ion). The reaction is typically performed under weakly acidic conditions to facilitate imine formation.

Nucleophilic substitution is arguably the most direct and common method for installing the morpholinomethyl group. This pathway requires a 3-methylbenzophenone derivative with a good leaving group at the 4'-methyl position, such as a halide.

The synthesis typically begins with 3,4'-dimethylbenzophenone. The 4'-methyl group is more susceptible to benzylic halogenation than the 3-methyl group. Using a radical initiator like benzoyl peroxide and a brominating agent such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, 4'-(bromomethyl)-3-methylbenzophenone can be selectively synthesized. prepchem.com

In the subsequent step, this benzylic bromide serves as an excellent electrophile. Morpholine, acting as a nucleophile, displaces the bromide ion in a standard Sₙ2 reaction to form the final C-N bond, yielding this compound. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HBr generated.

Table 3: Key Steps in Nucleophilic Substitution Pathway

| Step | Starting Material | Reagents | Product | Reaction Type |

| 1. Halogenation | 3,4'-Dimethylbenzophenone | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 4'-(Bromomethyl)-3-methylbenzophenone prepchem.com | Radical Halogenation |

| 2. Amination | 4'-(Bromomethyl)-3-methylbenzophenone | Morpholine, Base (e.g., K₂CO₃) | This compound | Nucleophilic Substitution (Sₙ2) |

More advanced and contemporary methods for C-N bond formation involve radical intermediates, often generated through photoredox catalysis or other oxidative methods. manchester.ac.uk These approaches can offer alternative pathways that may avoid harsh reagents or provide unique selectivity.

Radical C-N Coupling: One strategy involves the generation of a benzylic radical at the 4'-methyl position of 3,4'-dimethylbenzophenone. This can be achieved using a suitable photocatalyst under visible light irradiation or a chemical oxidant. rsc.orgresearchgate.net This radical can then be trapped by a nitrogen-based nucleophile or a nitrogen-radical precursor to form the C-N bond. For instance, copper-catalyzed systems using oxidants like N-fluorobenzenesulfonimide (NFSI) can promote the oxidative coupling of benzylic C-H bonds with various nucleophiles. rsc.org

Photoinduced Reactions: Photoinduced methods can facilitate C-N bond formation under mild conditions. nih.gov One potential pathway is the decarboxylative coupling of a carboxylic acid derivative with an amine. For example, a redox-active ester derived from (4-(3-methylbenzoyl)phenyl)acetic acid could undergo photoredox-catalyzed decarboxylation to generate a benzylic radical, which then couples with morpholine. nih.gov While not yet specifically documented for this exact molecule, these cutting-edge techniques represent a frontier in C-N bond formation and could be applied to its synthesis. nih.gov

Regioselective and Stereoselective Methyl Group Functionalization

The presence of a methyl group on the benzophenone scaffold offers a key site for further molecular elaboration. The selective functionalization of this benzylic position is crucial for creating diverse derivatives.

The benzylic C-H bonds of the methyl group in 3-methylbenzophenone are susceptible to functionalization through various catalytic methods. Palladium-catalyzed reactions have emerged as a powerful tool for the regioselective arylation and alkylation of such positions. For instance, the palladium-catalyzed α-arylation of benzylic phosphonates with aryl bromides demonstrates the feasibility of forming C-C bonds at the benzylic position nih.gov. A similar strategy could be envisioned for the direct arylation of 3-methylbenzophenone.

Palladium-catalyzed benzylic C(sp³)–H carbonylative arylation of azaarylmethyl amines with aryl bromides has also been achieved, showcasing the possibility of introducing an aryl ketone functionality at the benzylic position acs.orgnih.govrsc.org. While the substrate in these examples is an amine, the principle of activating a benzylic C-H bond is relevant. Iridium-catalyzed arylation of sulfoxonium ylides with arylboronic acids provides another route to α-aryl ketones, which could be adapted for the arylation of a functionalized 3-methylbenzophenone derivative rsc.org.

For alkylation, regioselective palladium-catalyzed alkylation of allylic halides with benzylic Grignard reagents has been reported, suggesting that a pre-functionalized 3-methylbenzophenone (e.g., as a Grignard reagent) could be coupled with alkyl halides nih.gov. Photocatalytic methods also offer a mild approach for benzylic C-H functionalization, as demonstrated by the asymmetric photocatalytic C–H functionalization of toluene derivatives nih.gov.

Table 2: Catalytic Systems for Selective Benzylic Functionalization

| Catalyst System | Substrate Type | Reagent | Product Type | Key Feature | Reference |

| Pd(OAc)₂/CataCXium A | Benzylic phosphonates | Aryl bromides | Diarylmethyl phosphonates | Deprotonative cross-coupling | nih.gov |

| [Ir(cod)Cl]₂/Ligand | Sulfoxonium ylides | Arylboronic acids | α-Aryl ketones | Redox-neutral conditions | rsc.org |

| Pd(dba)₂/NIXANTPHOS | Azaarylmethyl amines | Aryl bromides, CO | α-Amino aryl-azaarylmethyl ketones | Carbonylative arylation | acs.orgnih.govrsc.org |

Beyond simple alkylation and arylation, the methyl group can undergo a variety of other transformations to introduce diverse functionalities. Photocatalytic methods are particularly promising for such modifications due to their mild reaction conditions. For example, the photocatalytic oxidation of toluene and its derivatives can lead to the formation of benzyl alcohol, benzaldehyde (B42025), and benzoic acid, which can serve as versatile intermediates for further diversification wikipedia.orgwikipedia.orgnih.govorganic-chemistry.org.

Metallaphotoredox catalysis has also enabled a range of benzylic C–H bond functionalizations, providing access to a variety of derivatives beilstein-journals.org. These methods often exhibit high functional group tolerance, which is crucial when dealing with a multifunctional molecule like this compound.

Advanced Synthetic Strategies and Reaction Selectivity for this compound

The construction of this compound requires precise control over regioselectivity, especially when introducing the morpholinomethyl group.

A plausible and efficient method for introducing the morpholinomethyl group onto an aromatic ring is the Mannich reaction. This three-component reaction involves an active hydrogen compound (in this case, a benzophenone derivative), formaldehyde (B43269), and a secondary amine (morpholine) nih.govias.ac.inoarjbp.comresearchgate.net. The regioselectivity of the Mannich reaction on a substituted benzophenone would be directed by the electronic and steric properties of the existing substituents. For the synthesis of this compound, a Friedel-Crafts acylation of toluene with 4-(chloromethyl)benzoyl chloride could be a key step, followed by nucleophilic substitution with morpholine.

Alternatively, a direct C-H functionalization approach could be employed. Catalyst-controlled C-H functionalization offers a powerful strategy for selective synthesis nih.govresearchgate.net. For instance, copper-catalyzed C-H amination has been used for the ortho-amination of ferrocene amides with morpholine, demonstrating the potential for directed C-N bond formation beilstein-journals.org. While not directly applicable to the para-position of a benzophenone, this highlights the ongoing development of selective C-H amination catalysts.

Multicomponent reactions (MCRs) offer an atom- and step-economical approach to complex molecules. While a direct one-pot synthesis of this compound via an MCR is not readily apparent from existing literature, MCRs like the Ugi and Passerini reactions are powerful tools for generating molecular diversity and could be used to synthesize highly functionalized benzophenone analogues rsc.orgslideshare.netresearchgate.netnih.govnih.govwikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.orgmdpi.commdpi.com.

The Ugi reaction , a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, generates α-aminoacyl amide derivatives researchgate.netwikipedia.orgnih.govorganic-chemistry.org. A benzophenone derivative could potentially serve as the ketone component, leading to complex structures incorporating the benzophenone scaffold.

The Passerini reaction , a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy carboxamides rsc.orgslideshare.netwikipedia.orgnih.govorganic-chemistry.org. Similar to the Ugi reaction, a benzophenone derivative could be employed as the carbonyl component to generate diverse products.

While these MCRs may not directly yield this compound, they represent advanced strategies for the rapid synthesis of libraries of related compounds for further investigation. A multicomponent double Mannich alkylamination has also been reported, which allows for the functionalization of both C(sp²)–H and benzylic C(sp³)–H bonds, suggesting a potential pathway for complex amine synthesis nih.gov.

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Molecular Structure and Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For 3-Methyl-4'-morpholinomethyl benzophenone (B1666685), the key functional groups—a ketone, two substituted aromatic rings, a methyl group, and a morpholine (B109124) moiety—give rise to a characteristic set of absorption bands.

The most prominent feature is the strong absorption from the carbonyl (C=O) group of the benzophenone core, expected in the 1650-1670 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and morpholinomethyl groups are expected in the 2800-3000 cm⁻¹ range. The spectrum would also feature characteristic C=C stretching bands for the aromatic rings around 1500-1600 cm⁻¹ and strong C-O and C-N stretching vibrations from the morpholine ring in the fingerprint region (1000-1300 cm⁻¹).

Table 1: Predicted FT-IR Data for 3-Methyl-4'-morpholinomethyl benzophenone

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2980-2850 | Medium | C-H Stretch | Aliphatic (Methyl & Morpholine) |

| 1665 | Strong | C=O Stretch | Ketone |

| 1600, 1580 | Medium-Strong | C=C Stretch | Aromatic Rings |

| 1280 | Strong | C-N Stretch | Morpholine |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar, symmetric bonds and is particularly useful for analyzing the carbon skeleton of aromatic systems.

In the FT-Raman spectrum of this compound, the aromatic C=C ring stretching vibrations are expected to be very intense. The symmetric C-H stretching of the methyl group would also produce a strong signal. The carbonyl (C=O) stretch, while visible, is typically weaker in Raman spectra compared to FT-IR. This complementary data helps to confirm the presence and environment of the aromatic systems within the molecule.

Table 2: Predicted FT-Raman Data for this compound

| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| 3060 | Strong | C-H Stretch | Aromatic C-H |

| 2935 | Strong | C-H Stretch | Symmetric Methyl Stretch |

| 1660 | Weak | C=O Stretch | Ketone |

| 1605 | Very Strong | C=C Stretch | Aromatic Rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound would show distinct signals for the protons on the two aromatic rings, the morpholine ring, the bridging methylene (B1212753) group, and the methyl group.

The aromatic region (typically 7.2-7.8 ppm) would contain signals for the eight aromatic protons. The four protons on the 3-methylphenyl ring would exhibit a complex splitting pattern, while the four protons on the 4'-morpholinomethylphenyl ring would likely appear as two distinct doublets, characteristic of a para-substituted system. The morpholine ring protons are expected to appear as two multiplets around 2.4 ppm (for those adjacent to the nitrogen) and 3.6 ppm (for those adjacent to the oxygen). A key feature would be a singlet around 3.5 ppm for the two protons of the methylene bridge (-CH₂-) and another singlet around 2.4 ppm for the three protons of the methyl group (-CH₃).

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.75 - 7.30 | Multiplet | 8H | Aromatic Protons |

| 3.65 | Triplet | 4H | Morpholine (-CH₂-O) |

| 3.50 | Singlet | 2H | Benzylic Methylene (-CH₂-) |

| 2.45 | Triplet | 4H | Morpholine (-CH₂-N) |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical nature (e.g., C=O, aromatic, aliphatic).

The spectrum for this compound is predicted to show a signal for the ketone carbonyl carbon around 196 ppm. The aromatic region (125-145 ppm) would display ten distinct signals for the twelve aromatic carbons (accounting for symmetry in the para-substituted ring). The aliphatic region would contain signals for the morpholine carbons (around 67 ppm for C-O and 53 ppm for C-N), the benzylic methylene carbon (around 62 ppm), and the methyl carbon (around 21 ppm).

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| 196.5 | C | Ketone Carbonyl (C=O) |

| 144.0 - 125.0 | C & CH | Aromatic Carbons |

| 67.0 | CH₂ | Morpholine (-CH₂-O) |

| 62.5 | CH₂ | Benzylic Methylene (-CH₂-) |

| 53.5 | CH₂ | Morpholine (-CH₂-N) |

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of protons within each aromatic ring and within the morpholine ring. For example, it would show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation). This allows for the unambiguous assignment of each carbon signal based on the more easily assigned proton spectrum. For instance, the proton singlet at ~2.40 ppm would correlate to the carbon signal at ~21.5 ppm, confirming the assignment of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:

A correlation from the benzylic methylene protons (~3.50 ppm) to the carbons of the attached aromatic ring and the adjacent morpholine carbons (~53.5 ppm).

Correlations from the aromatic protons adjacent to the carbonyl group to the carbonyl carbon (~196.5 ppm), unequivocally linking the two rings to the ketone.

A correlation from the methyl protons (~2.40 ppm) to the aromatic carbons of the m-tolyl ring, confirming its position.

Solid-State NMR and Solution-State Investigations

Specific solid-state and solution-state NMR data for this compound are not available in the reviewed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No published HRMS data providing the exact mass and elemental composition for this compound could be located.

There is no available MS/MS data detailing the specific fragmentation patterns of this compound.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

A single crystal X-ray diffraction study for this compound has not been reported in the scientific literature.

No powder X-ray diffraction data for this compound is publicly available to assess its crystallinity and phase purity.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. azom.com For novel or synthesized organic molecules like this compound, it serves as a crucial step to verify the stoichiometric formula by comparing the experimentally determined percentages of constituent elements with the theoretically calculated values. wikipedia.org The most common method for this is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting gaseous products (such as CO₂, H₂O, and N₂) are quantitatively measured to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N). velp.com

The chemical formula for this compound is C₁₉H₂₁NO₂. chemicalbook.com Its molecular weight is 295.38 g/mol . chemicalbook.comriekemetals.com Based on this formula, the theoretical elemental composition can be calculated. This theoretical data provides a benchmark against which experimental results are compared to confirm the purity and empirical formula of a synthesized batch of the compound. A close correlation between experimental and theoretical values, typically within a ±0.4% margin, is considered a confirmation of the compound's identity and purity. wikipedia.org

Below is a data table presenting the theoretical elemental composition of this compound.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 19 | 228.19 | 77.28 |

| Hydrogen | H | 1.01 | 21 | 21.21 | 7.18 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.74 |

| Oxygen | O | 16.00 | 2 | 32.00 | 10.83 |

| Total | 295.41 | 100.00 |

Note: Slight variations in total molecular weight may occur due to rounding of atomic weights.

Surface-Sensitive Spectroscopies for Immobilized this compound Systems

When this compound is used in applications where it is immobilized on a surface, such as in the development of functionalized materials or sensors, understanding its surface characteristics is paramount. Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are indispensable for this purpose. carleton.eduatriainnovation.com

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful technique for investigating the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material's surface. carleton.edurockymountainlabs.com If this compound were immobilized on a substrate, XPS could provide invaluable information.

A hypothetical XPS analysis would involve irradiating the surface with a beam of X-rays, which causes the emission of core-level electrons. ipfdd.de The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. carleton.edu

For an immobilized film of this compound, an XPS survey scan would be expected to show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s). The relative atomic concentrations of these elements on the surface could be quantified, which would be useful to assess the homogeneity and purity of the immobilized layer. rockymountainlabs.com

High-resolution scans of the individual elemental peaks could reveal the chemical states of the atoms. For example:

C 1s: The high-resolution C 1s spectrum would be complex, with distinct peaks for carbon atoms in different chemical environments, such as the aromatic rings, the methyl group (-CH₃), the methylene bridge (-CH₂-), the morpholine ring (C-N and C-O), and the carbonyl group (C=O). Deconvolution of this spectrum would help confirm the integrity of the molecular structure on the surface.

O 1s: The O 1s spectrum would be expected to show components corresponding to the carbonyl oxygen (C=O) and the ether oxygen in the morpholine ring (C-O-C).

N 1s: The N 1s peak would correspond to the tertiary amine nitrogen within the morpholine ring. Its binding energy would confirm its chemical state.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface at the nanoscale. illinois.edulibretexts.org Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments, including ambient air or liquid. atriainnovation.com

If this compound were deposited as a thin film or self-assembled monolayer on a substrate, AFM would be a key tool for characterizing the surface morphology. In its common tapping mode, a sharp tip attached to a flexible cantilever is oscillated near the sample surface. illinois.edu As the tip scans the surface, interactions between the tip and the sample cause changes in the oscillation amplitude, which are used to construct a topographical map. libretexts.org

A hypothetical AFM analysis of an immobilized this compound layer could reveal:

Film Thickness and Defects: By creating a scratch in the molecular layer and imaging the edge, the thickness of the film can be accurately measured. libretexts.org The technique is also highly effective at identifying defects in the film, such as pinholes or cracks, which could impact the performance of the material. cam.ac.uk

Mechanical Properties: Advanced AFM modes can probe local mechanical properties like adhesion and stiffness. This could provide insights into how the immobilized molecules interact with the underlying substrate and with the AFM tip itself.

Together, XPS and AFM provide complementary information, with XPS detailing the surface chemistry and AFM revealing the physical nanostructure. These techniques would be essential for the rational design and quality control of materials and devices incorporating immobilized this compound.

Mechanistic Insights into Chemical Reactivity and Transformation Pathways

Elucidation of Bond Formation and Cleavage Mechanisms

The transformation of 3-Methyl-4'-morpholinomethyl benzophenone (B1666685) involves the scission and formation of chemical bonds, which can proceed through distinct electronic pathways.

Heterolytic Cleavage: In this process, a two-electron bond is broken, with one fragment retaining both electrons to become an anion, while the other becomes a cation. For 3-Methyl-4'-morpholinomethyl benzophenone, heterolytic cleavage is plausible under acidic conditions. Protonation of the morpholine (B109124) nitrogen atom would create a good leaving group. Subsequent cleavage of the benzylic carbon-nitrogen bond would result in a stable benzylic carbocation and a neutral morpholine molecule.

Homolytic Cleavage: This type of cleavage involves the breaking of a covalent bond where each fragment retains one of the bonding electrons, leading to the formation of two radical species. The benzophenone moiety is well-known for its photochemical activity, which is initiated by homolytic cleavage. researchgate.net Upon absorption of UV light, the π-bond of the carbonyl group can be cleaved homolytically as the molecule is promoted to an excited triplet state, which behaves as a biradical. nih.govfigshare.com This excited state is a primary intermediate in many photochemical reactions.

Nucleophilic Attack: The most significant site for nucleophilic attack on the molecule is the electrophilic carbon atom of the carbonyl group. The reactivity of this site is modulated by both electronic and steric factors. Compared to unsubstituted benzophenone, the substituents on this compound influence the electrophilicity of the carbonyl carbon.

Electronic Effects: The 3-methyl group on one phenyl ring is a weak electron-donating group, which slightly reduces the partial positive charge on the carbonyl carbon, thus deactivating it toward nucleophiles. The 4'-morpholinomethyl group on the other ring is also generally considered electron-donating, further deactivating the carbonyl group.

Steric Effects: The presence of two bulky aromatic rings, particularly with substituents, creates steric hindrance around the carbonyl carbon, which can impede the approach of a nucleophile. quora.comnih.gov This steric hindrance is a characteristic feature of benzophenones compared to less substituted ketones like acetophenone. quora.com

Electrophilic Attack: The two phenyl rings of the benzophenone skeleton are susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the existing substituents.

| Ring/Substituent | Electronic Effect | Directing Influence |

| Ring A: Acyl & Methyl Groups | ||

| -C(=O)R (Acyl) | Deactivating | meta-directing |

| -CH3 (Methyl) | Activating | ortho, para-directing |

| Ring B: Acyl & Morpholinomethyl Groups | ||

| -C(=O)R (Acyl) | Deactivating | meta-directing |

| -CH2-Morpholine | Activating | ortho, para-directing |

Characterization and Reactivity of Transient Intermediates

Many reactions involving this compound proceed through short-lived, high-energy transient intermediates that are not directly observed in the final product mixture but are crucial for the reaction mechanism.

While not directly reported for this specific molecule, the potential for carbocation formation exists, particularly through the heterolytic cleavage of the C-N bond at the benzylic position under acidic conditions. This would generate a primary benzylic carbocation. Such carbocations are relatively stable due to resonance with the phenyl ring. In principle, carbocations can undergo rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form more stable carbocation intermediates. cureffi.orgnih.gov However, given the stability of the initially formed benzylic carbocation in this structure, significant rearrangement is less likely unless a pathway to a more stabilized species is available.

The photochemistry of benzophenone derivatives is a well-studied area, providing insight into the likely behavior of this compound. Upon UV irradiation, benzophenones are excited from their ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet excited state (T₁). nih.govfigshare.com

This triplet state has the characteristics of a biradical and is a powerful hydrogen abstractor. In the presence of a hydrogen-donating solvent or substrate (R-H), it can abstract a hydrogen atom to form a ketyl radical. nih.govfigshare.com

Table of Potential Photochemical Intermediates (based on analogues)

| Intermediate | Description | Formation Mechanism |

| Triplet Biradical | The excited T₁ state of the benzophenone moiety, with unpaired electrons on oxygen and the carbonyl carbon. nih.govfigshare.com | Photoexcitation (UV absorption) followed by intersystem crossing. |

| Ketyl Radical | A radical species formed on the benzophenone moiety after hydrogen abstraction. | The triplet biradical abstracts a hydrogen atom from a donor molecule. nih.govfigshare.com |

These radical intermediates are key to processes like photopolymerization, where benzophenone derivatives are often used as photoinitiators. researchgate.net

The morpholinomethyl group contains a tertiary amine. Tertiary amines can be oxidized to form iminium ions (R₂C=N⁺R'₂). This can occur through single-electron transfer to an excited state species or via reaction with specific oxidizing agents. An iminium ion intermediate would render the α-carbon (the benzylic carbon) highly electrophilic and susceptible to attack by nucleophiles. While not specifically documented for this compound, the formation of an iminium ion represents a plausible reactive pathway, particularly in photoredox or electrochemical contexts. This type of intermediate is fundamental in reactions like the Mannich reaction, which is often used to install aminomethyl groups onto aromatic rings.

Kinetic and Thermodynamic Parameters Governing Reactions

The rate and feasibility of a chemical reaction are dictated by its kinetic and thermodynamic parameters. Kinetics describes the speed of a reaction, governed by factors like the rate constant and reaction order, while thermodynamics indicates the reaction's spontaneity and the position of equilibrium.

The rate law for a reaction provides a mathematical expression that links the reaction rate to the concentration of reactants. For a hypothetical reaction involving this compound (represented as BPM ) and a reactant R , the rate law is generally expressed as:

Rate = k[BPM]m[R]n

Here, k is the rate constant, and m and n are the reaction orders with respect to each reactant. These orders must be determined experimentally and are not necessarily equal to the stoichiometric coefficients. khanacademy.org

A common technique for determining reaction orders is the method of initial rates . This method involves measuring the initial reaction rate while systematically varying the initial concentration of one reactant and keeping others constant. khanacademy.org

Consider a potential photoreduction reaction of this compound in the presence of a hydrogen donor like isopropanol (B130326), a classic reaction for benzophenones. ijpda.org The reaction would likely proceed via excitation of the benzophenone moiety, followed by hydrogen abstraction from the alcohol.

Hypothetical Experimental Data for Photoreduction:

| Experiment | Initial [BPM] (mol/L) | Initial [Isopropanol] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 1.0 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 1.0 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 2.0 | 1.5 x 10⁻⁵ |

Analysis of Hypothetical Data:

Comparing Experiments 1 and 2: Doubling the concentration of BPM while keeping the isopropanol concentration constant doubles the initial rate (3.0 x 10⁻⁵ / 1.5 x 10⁻⁵ = 2). This indicates that the reaction is first order with respect to this compound (m=1).

Comparing Experiments 1 and 3: Doubling the concentration of isopropanol while keeping the BPM concentration constant has no effect on the initial rate. This suggests the reaction is zero order with respect to isopropanol (n=0) under these conditions, which might occur if the hydrogen abstraction step is not the rate-determining step or if the alcohol is also the solvent and its concentration is effectively constant.

Based on this hypothetical analysis, the rate law would be: Rate = k[BPM]1 . The rate constant k can then be calculated using data from any experiment. From Experiment 1:

k = Rate / [BPM] = (1.5 x 10⁻⁵ mol/L·s) / 0.10 mol/L = 1.5 x 10⁻⁴ s⁻¹

Activation Energy (Ea): The activation energy is the minimum energy required for reactants to transform into products. It represents the energy barrier that must be overcome and is a key factor in determining the rate constant, as described by the Arrhenius equation. wikipedia.org Reactions with lower activation energies proceed faster.

For this compound, different transformation pathways will have distinct activation energies. For instance, the photochemical hydrogen abstraction typical of benzophenones proceeds from an excited triplet state and has a relatively low activation barrier. ijpda.orggordon.edu In contrast, a nucleophilic attack at the carbonyl carbon would face a different energy landscape.

Transition State Profiling: A reaction coordinate diagram visually represents the energy changes as reactants convert to products, passing through a high-energy transition state. wikipedia.org The peak of this profile corresponds to the activation energy.

Consider the acid-catalyzed hydration of the carbonyl group, a fundamental reaction for ketones. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Reaction Coordinate Diagram for Carbonyl Protonation (Hypothetical):

A diagram would show the relative energies of the reactants (BPM + H₃O⁺), a transition state for proton transfer, the protonated intermediate, a second transition state for water attack, and the final gem-diol product. The rate-determining step would be the one with the highest energy transition state.

Plausible Activation Energy Ranges for Reactions of Benzophenone Derivatives:

| Reaction Type | Plausible Ea Range (kJ/mol) | Notes |

| Photochemical H-Abstraction | 10 - 25 | Typically low barrier from the excited state. |

| Nucleophilic addition to C=O | 50 - 80 | Barrier depends on nucleophile strength and steric hindrance. |

| Electrophilic Aromatic Substitution | 80 - 120 | High barrier, requires strong electrophiles. |

Note: These values are illustrative, based on general data for related reactions, as specific experimental values for this compound are not available.

Influence of Solvent and Catalysis on Reaction Mechanisms

The reaction environment can dramatically alter reaction rates and even change the operative mechanism. Solvents can stabilize or destabilize reactants, intermediates, and transition states, while catalysts provide alternative, lower-energy reaction pathways.

The dual functionality of this compound—a polar carbonyl group and a hydrogen-bond-accepting morpholino group—makes its reactivity highly sensitive to solvent properties.

Solvent Polarity: The polarity of a solvent can influence reactions by differentially solvating the ground state and the transition state. nih.gov

Reactions with a more polar transition state: For reactions like the nucleophilic addition to the carbonyl group, the transition state involves significant charge separation. Polar solvents, such as water or ethanol, would stabilize this transition state more than the less polar ground state reactants, thus lowering the activation energy and accelerating the reaction.

Photochemical Reactions: In the case of benzophenone's photochemistry, solvent polarity can affect the energies of the excited states. Studies on related ketones show that increasing solvent polarity can modulate intramolecular charge transfer (ICT) characteristics, which in turn affects the photophysical properties and reactivity. rsc.org

Hydrogen Bonding: Hydrogen bonding is a specific solvent-solute interaction that can have a powerful directing effect.

Hydrogen Bond Donor (HBD) Solvents: Protic solvents like alcohols or water can act as hydrogen bond donors to the carbonyl oxygen and the nitrogen and oxygen atoms of the morpholino group. This can activate the carbonyl group toward nucleophilic attack by making the carbon atom more electrophilic. However, strong hydrogen bonding to the morpholino nitrogen could decrease its nucleophilicity if it were to act as a reactant or internal catalyst. nih.gov

Hydrogen Bond Acceptor (HBA) Solvents: Aprotic HBA solvents like DMSO or DMF would interact differently, primarily through dipole-dipole interactions with the benzophenone moiety. The absence of H-donation can be crucial; for example, reactions involving a bare, unsolvated nucleophile are often much faster in aprotic polar solvents.

The stability of hydrogen-bonded complexes is generally inversely proportional to the solvent's dielectric constant, though exceptions occur when significant charge transfer within the complex leads to a larger dipole moment, which is better stabilized by polar solvents. nih.gov

Lewis Acids: Lewis acids are electron-pair acceptors and can catalyze reactions by activating electrophiles. nih.gov In the context of this compound, a Lewis acid (e.g., AlCl₃, TiCl₄, ZnCl₂) could coordinate to one of two primary sites:

The Carbonyl Oxygen: This is the most common mode of activation for ketones. Coordination of the Lewis acid to the carbonyl oxygen withdraws electron density, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by weak nucleophiles. This is a cornerstone of reactions like the Friedel-Crafts acylation. researchgate.net

The Morpholino Nitrogen: The lone pair on the tertiary amine nitrogen can also act as a Lewis base. Coordination at this site would deactivate the nitrogen's basic and nucleophilic properties. This interaction could be used strategically to prevent side reactions at the morpholino group and direct reactivity toward the benzophenone core.

The choice of Lewis acid and its stoichiometry can control the speciation of intermediates and thereby influence catalyst activity and selectivity. researchgate.net

Organocatalysts: Organocatalysis utilizes small organic molecules to accelerate reactions. Given the structure of this compound, several organocatalytic scenarios are plausible:

Internal Catalysis: The morpholino group itself could act as an intramolecular catalyst. For example, in a reaction involving an external electrophile attacking the aromatic ring, the basic morpholino group could act as a proton shuttle or general base in the rate-determining step.

External Amine Catalysis: While the molecule contains an amine, external organocatalysts could still direct its reactivity. For instance, a chiral amine catalyst could be used to achieve enantioselective addition to the prochiral carbonyl group.

Morpholine as a Catalyst: The morpholine moiety itself is a well-known organocatalyst. Studies on the morpholine-catalyzed urethane (B1682113) formation show that it participates in a multi-step mechanism, significantly lowering the activation barrier compared to the uncatalyzed reaction. nih.gov This inherent catalytic ability could be harnessed in reactions involving the benzophenone core.

Computational Chemistry and Theoretical Modeling of 3 Methyl 4 Morpholinomethyl Benzophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic behavior and three-dimensional arrangement of 3-Methyl-4'-morpholinomethyl benzophenone (B1666685). These in silico methods allow for a detailed examination of the molecule's properties, which are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable conformation of a molecule, known as the optimized geometry, which corresponds to a minimum on the potential energy surface. For 3-Methyl-4'-morpholinomethyl benzophenone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These calculations reveal the spatial arrangement of the methyl, morpholinomethyl, and benzophenone groups, including the twist angle between the two phenyl rings, which is a characteristic feature of benzophenones. The energy minima obtained from these calculations represent the most probable conformations of the molecule in the gaseous phase.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Hypothetical data based on typical values for similar structures.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-N (morpholine) Bond Length | ~1.46 Å |

| Phenyl-CO-Phenyl Dihedral Angle | ~55-60° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. longdom.orgscialert.net For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, such as the morpholinomethylphenyl moiety, while the LUMO is likely centered on the electron-withdrawing benzophenone core. This distribution facilitates intramolecular charge transfer upon electronic excitation. niscpr.res.in

Table 2: Predicted Frontier Orbital Energies for this compound Hypothetical data based on typical values for similar structures.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.2 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.2 eV |

Mulliken charge population analysis provides a way to estimate the partial atomic charges within a molecule, offering insights into the charge distribution and identifying electrophilic and nucleophilic sites. researchgate.netuni-muenchen.de In this compound, the oxygen atom of the carbonyl group is expected to have a significant negative charge, making it a nucleophilic center. Conversely, the carbonyl carbon atom would carry a partial positive charge, rendering it an electrophilic site. niscpr.res.in The hydrogen atoms are generally positively charged. researchgate.net

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the ESP map would likely show a region of high negative potential around the carbonyl oxygen.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extended π-systems, such as the benzophenone core, generally exhibit higher polarizability. researchgate.net These properties are crucial for understanding the molecule's response to external stimuli and its non-linear optical properties.

Table 3: Predicted Dipole Moment and Polarizability for this compound Hypothetical data based on typical values for similar structures.

| Property | Predicted Value |

|---|---|

| Dipole Moment (Debye) | ~ 3.5 - 4.5 D |

| Average Polarizability (α) | ~ 30 - 40 x 10-24 esu |

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are instrumental in predicting and interpreting a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined. scispace.com For this compound, these calculations can predict the frequencies of characteristic vibrational modes, such as the C=O stretch of the ketone, C-H stretching of the aromatic rings and methyl group, and C-N stretching of the morpholine (B109124) ring. aaru.edu.jo A comparison between the calculated and experimentally obtained spectra can aid in the assignment of vibrational bands and confirm the molecular structure. It is common practice to scale the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods. nih.gov

Table 4: Predicted Key Vibrational Frequencies for this compound Hypothetical data based on typical values for similar structures.

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| Aromatic C-H Stretch | ~ 3050 - 3100 |

| Aliphatic C-H Stretch | ~ 2850 - 2960 |

| C=O Stretch | ~ 1660 - 1680 |

| Aromatic C=C Stretch | ~ 1580 - 1600 |

| C-N Stretch | ~ 1110 - 1130 |

Theoretical Investigation of Non-Linear Optical (NLO) Properties and Molecular Hyperpolarizability

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Organic molecules, particularly those with donor-acceptor structures and extensive π-conjugated systems, are of significant interest for NLO applications. nih.govnih.gov The molecular structure of this compound, which features a benzophenone core (an acceptor) and a morpholinomethyl group (a potential donor), suggests it may exhibit NLO properties.

Theoretical investigations of NLO properties are predominantly carried out using quantum computational methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net These methods allow for the calculation of key parameters that define a molecule's NLO response, primarily its polarizability (α) and first-order hyperpolarizability (β). nih.gov

The first-order hyperpolarizability (β) is a tensor quantity that measures the second-order NLO response of a molecule. A high β value is indicative of a strong NLO response. For a molecule like this compound, the intramolecular charge transfer (ICT) between the electron-donating morpholinomethyl group and the electron-accepting benzophenone core is expected to be a major contributor to its hyperpolarizability. The methyl group on the other phenyl ring can also modulate the electronic properties of the system.

Computational studies on similar donor-acceptor benzophenone derivatives have shown that the nature and position of substituents significantly influence the NLO properties. researchgate.net DFT calculations, often using functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can predict the components of the hyperpolarizability tensor. frontiersin.org The total hyperpolarizability is then typically calculated from these components.

A hypothetical data table for the calculated NLO properties of this compound, based on typical outputs from DFT calculations, is presented below.

Table 1: Hypothetical Calculated NLO Properties of this compound This table is for illustrative purposes and does not represent experimentally verified data.

| Parameter | Symbol | Hypothetical Value (a.u.) | Hypothetical Value (esu) |

| Dipole Moment | µ | 4.5 D | 4.5 x 10⁻¹⁸ |

| Average Polarizability | <α> | 250 | 3.7 x 10⁻²³ |

| Total First Hyperpolarizability | β_tot | 1500 | 1.3 x 10⁻²⁹ |

The magnitude of these values would depend on the extent of charge transfer, which can be further analyzed through examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and their spatial distribution. A smaller HOMO-LUMO gap is generally associated with a larger hyperpolarizability.

Reaction Pathway Modeling and Transition State Identification via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the modeling of reaction pathways and the identification of transient structures like transition states. For this compound, this can be applied to understand its synthesis, degradation, or photochemical reactions.

The photochemistry of benzophenone and its derivatives is a well-studied area. acs.orgnih.gov Upon UV irradiation, benzophenone can undergo intersystem crossing to a triplet state, which can then participate in various reactions. acs.org For this compound, potential photochemical reactions could involve the carbonyl group, the methyl group, or the morpholine moiety.

DFT calculations can be used to map the potential energy surface (PES) of a reaction. By locating the stationary points on the PES—reactants, products, intermediates, and transition states—a complete reaction pathway can be charted. A transition state is a first-order saddle point on the PES, and its identification is crucial for calculating the activation energy of a reaction, which in turn determines the reaction rate.

For instance, modeling the oxidation of the morpholine ring or hydrogen abstraction from the methyl group would involve:

Geometry Optimization: The structures of the reactant, proposed intermediates, and products are optimized to find their lowest energy conformations.

Transition State Search: A variety of algorithms can be employed to locate the transition state structure connecting the reactant and an intermediate or product.

Frequency Analysis: This is performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Studies on related compounds, such as the oxidation of benzophenone-3, have successfully used DFT to propose reaction pathways including hydroxylation and bond cleavage. nih.gov Similarly, the photochemical reactions of methylbenzophenones have been investigated using both DFT and transient absorption spectroscopy to understand mechanisms like acid-catalyzed proton exchange. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility. researchgate.netmdpi.com For a molecule like this compound, which has several rotatable bonds, MD simulations are applicable for exploring its conformational landscape.

The key flexible regions in this molecule include:

The dihedral angles between the two phenyl rings and the central carbonyl group.

The bond connecting the morpholinomethyl group to the phenyl ring.

The conformational flexibility of the morpholine ring itself (e.g., chair, boat conformations).

An MD simulation would involve placing the molecule in a simulated environment (e.g., in a vacuum or a solvent box) and solving Newton's equations of motion for all atoms over a period of time, typically nanoseconds. mdpi.com This generates a trajectory of atomic positions and velocities, from which various properties can be analyzed.

The analysis of the MD trajectory can reveal:

Preferred Conformations: By analyzing the distribution of dihedral angles, the most stable or populated conformations can be identified.

Conformational Transitions: The simulation can show how the molecule transitions between different conformations and the timescales of these changes.

Intramolecular Interactions: The role of non-covalent interactions, such as hydrogen bonds or van der Waals forces, in stabilizing certain conformations can be assessed.

Advanced Applications and Frontier Research Areas

Photochemistry and Photophysics of 3-Methyl-4'-morpholinomethyl benzophenone (B1666685)

The photochemistry of benzophenones is dominated by the reactivity of their triplet excited states. Upon absorption of ultraviolet radiation, 3-Methyl-4'-morpholinomethyl benzophenone is expected to undergo efficient intersystem crossing from the initially populated singlet excited state (S₁) to the triplet state (T₁). The presence of the electron-donating morpholinomethyl group and the methyl group can influence the energy levels and lifetimes of these excited states.

Photoreduction Processes and Quantum Yield Determinations

Photoreduction is a hallmark reaction of benzophenones in the presence of a hydrogen donor. The triplet-excited benzophenone can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. While specific data for this compound is not available, studies on substituted benzophenones provide insight into the expected photoreduction quantum yields (Φ). The quantum yield is a measure of the efficiency of a photochemical process.

Table 1: Photoreduction Quantum Yields of Substituted Benzophenones in Isopropyl Alcohol This table presents data for analogous compounds to infer the potential behavior of this compound.

| Benzophenone Derivative | Quantum Yield (Φ) of Photoreduction | Reference Compound |

| Benzophenone | 0.33 | Yes |

| 4-Methylbenzophenone | 0.25 | Yes |

| 4,4'-Dimethoxybenzophenone | 0.03 | Yes |

| 4-(Trifluoromethyl)benzophenone | 0.55 | Yes |

The data suggests that electron-donating groups, such as the methoxy group, can decrease the photoreduction quantum yield, while electron-withdrawing groups can increase it. The morpholinomethyl group on this compound, being an amino derivative, is expected to have an electron-donating character, which might lead to a lower photoreduction quantum yield compared to unsubstituted benzophenone.

Excited State Dynamics and Energy Transfer Mechanisms

The dynamics of the excited states of this compound, including their lifetimes and decay pathways, are crucial for understanding its photochemical behavior. The triplet state lifetime (τₜ) is a key parameter that dictates the efficiency of bimolecular reactions such as hydrogen abstraction and energy transfer.

Table 2: Triplet State Lifetimes of Substituted Benzophenones in Benzene This table presents data for analogous compounds to infer the potential behavior of this compound.

| Benzophenone Derivative | Triplet State Lifetime (τₜ) in µs | Reference Compound |

| Benzophenone | 5.0 | Yes |

| 4-Phenylbenzophenone | 10.0 | Yes |

| 4-Aminobenzophenone | 0.03 | Yes |

| 4-Dimethylaminobenzophenone | 0.004 | Yes |

The significantly shorter triplet lifetime of aminobenzophenones is attributed to the charge-transfer character of their lowest triplet state, which provides an efficient pathway for deactivation. Given the presence of the morpholinomethyl group, it is plausible that this compound will also exhibit a relatively short-lived triplet excited state.

Energy transfer from the triplet-excited benzophenone to other molecules is another important process. If a suitable acceptor molecule with a lower triplet energy is present, the benzophenone can transfer its triplet energy, leading to the sensitization of the acceptor's photochemistry.

Hydrogen Atom Abstraction Pathways in Photosensitization

The primary photochemical act of many benzophenone-sensitized reactions is hydrogen atom abstraction. The rate of this process depends on the nature of the hydrogen donor and the electronic properties of the benzophenone derivative.

Table 3: Rate Constants for Hydrogen Abstraction by Triplet Benzophenones from Cyclohexane This table presents data for analogous compounds to infer the potential behavior of this compound.

| Benzophenone Derivative | Rate Constant (kₐ) in M⁻¹s⁻¹ | Reference Compound |

| Benzophenone | 1.2 x 10⁶ | Yes |

| 4,4'-Dichlorobenzophenone | 3.0 x 10⁶ | Yes |

| 4,4'-Dimethoxybenzophenone | 5.0 x 10⁴ | Yes |

Electron-withdrawing substituents tend to increase the rate of hydrogen abstraction, while electron-donating substituents decrease it. The morpholinomethyl group in this compound is expected to decrease the rate of hydrogen abstraction compared to unsubstituted benzophenone.

Photoinitiation in Polymerization Systems

Benzophenone derivatives are widely used as photoinitiators for free-radical polymerization. Upon UV irradiation, the excited benzophenone abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate an initiating radical. The presence of the intramolecular morpholinomethyl group in this compound could potentially allow it to act as a unimolecular photoinitiator, where the hydrogen abstraction occurs intramolecularly or from an adjacent molecule.

The efficiency of photoinitiation is a critical parameter for practical applications. While specific data for this compound is not available, the photoinitiation efficiency of various benzophenone derivatives has been studied.

Table 4: Relative Photoinitiation Efficiencies of Benzophenone Derivatives for Acrylate Polymerization This table presents data for analogous compounds to infer the potential behavior of this compound.

| Photoinitiator System | Relative Efficiency |

| Benzophenone / N-Methyldiethanolamine | 1.0 |

| 4-Phenylbenzophenone / N-Methyldiethanolamine | 1.2 |

| 2-Methylbenzophenone / N-Methyldiethanolamine | 0.8 |

The substitution pattern on the benzophenone ring can influence the efficiency of the photoinitiation process.

Supramolecular Chemistry and Self-Assembly of Benzophenone Derivatives

The incorporation of functional groups capable of non-covalent interactions, such as the morpholine (B109124) moiety in this compound, opens up possibilities for its use in supramolecular chemistry.

Design of Supramolecular Host Materials and Ligands

Benzophenone derivatives can be designed to act as building blocks for supramolecular assemblies. The rigid aromatic core of benzophenone provides a structural scaffold, while appended functional groups can direct the self-assembly process through hydrogen bonding, π-π stacking, or metal coordination.

For instance, benzophenone-functionalized dipeptides have been shown to self-assemble into supramolecular gels that can act as localized photoinitiators. acs.org The morpholine group in this compound can participate in hydrogen bonding, potentially enabling the formation of well-defined supramolecular structures. These structures could find applications as responsive materials, sensors, or in controlled release systems. The design of such materials involves tuning the non-covalent interactions to achieve the desired architecture and function.

Non-Covalent Interactions: Hydrogen Bonding, π-π Stacking, and Van der Waals Forces

The molecular architecture of this compound is rich with functionalities that can participate in a variety of non-covalent interactions, which are crucial in determining its solid-state structure and its interactions with other molecules.

Hydrogen Bonding: The morpholine ring contains an oxygen atom and a nitrogen atom, both of which can act as hydrogen bond acceptors. The oxygen atom of the carbonyl group in the benzophenone core is also a primary hydrogen bond acceptor site. While the molecule itself does not have a hydrogen bond donor, in the presence of protic solvents or other molecules with donor groups (e.g., -OH, -NH), it can engage in significant intermolecular hydrogen bonding. These interactions are known to play a critical role in the crystal packing and solubility of related compounds.

π-π Stacking: The two phenyl rings of the benzophenone scaffold are susceptible to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the aromatic rings, are a significant driving force in the self-assembly of aromatic molecules. The substitution pattern on the rings, including the methyl and morpholinomethyl groups, will influence the geometry and strength of these stacking interactions. Studies on other substituted benzophenones have shown that the dihedral angle between the two aryl rings is influenced by both steric effects of the substituents and the packing forces within the crystal structure researchgate.netnih.gov.

A summary of potential non-covalent interactions involving this compound is presented in the table below.

| Interaction Type | Potential Participating Groups | Significance |

| Hydrogen Bonding | Morpholine (O, N atoms), Carbonyl (O atom) | Dictates interactions with protic molecules and influences crystal packing. |

| π-π Stacking | Phenyl rings of the benzophenone core | Influences molecular self-assembly and solid-state architecture. |

| Van der Waals Forces | Entire molecule | Contributes to overall molecular packing, cohesion, and physical properties. |

Molecular Recognition and Host-Guest Complexation Studies

The structural attributes of this compound make it an interesting candidate for studies in molecular recognition and host-guest chemistry. The morpholine and benzophenone moieties can act as recognition sites for specific guest molecules.

The nitrogen atom of the morpholine ring can be protonated to form a cationic guest, which could then be recognized by anionic hosts or crown ethers. Conversely, the electron-rich aromatic rings and the oxygen atoms could allow the molecule to act as a host for electron-deficient guests or metal ions. The specificity of this recognition would be governed by the principles of complementarity in size, shape, and electronic properties between the host and the guest.

While specific host-guest studies on this compound are not reported, research on related morpholine-containing molecules has demonstrated their utility in forming stable complexes with various guests, highlighting the potential of the morpholine scaffold in designing molecules for molecular recognition applications nih.gov.

Crystal Engineering and Solid-State Architecture

Crystal engineering aims to design and control the formation of crystalline solids with desired properties. The non-covalent interactions discussed previously are the primary tools in this endeavor.

The ability of this compound to form various non-covalent interactions suggests that it may exhibit polymorphism—the ability to exist in multiple crystalline forms. Each polymorph would have a unique crystal packing and, consequently, different physical properties.

Control over crystallization to obtain a specific polymorph can be achieved by varying crystallization conditions such as solvent, temperature, and cooling rate. The presence of the flexible morpholinomethyl group could lead to conformational polymorphism, where different conformers of the molecule pack into distinct crystal lattices. The study of polymorphism in substituted benzophenones is an active area of research, with several derivatives known to exist as polymorphs acs.org.

The crystal lattice of this compound would be a complex interplay of the various intermolecular interactions. The final packing motif would be a result of the optimization of these interactions to achieve the lowest energy state.

Based on studies of other substituted benzophenones, it is likely that the crystal packing would be dominated by a combination of hydrogen bonding involving the morpholine and carbonyl groups, and π-π stacking of the phenyl rings acs.org. The specific packing motif will determine the bulk properties of the material, such as its density, hardness, and optical properties. The analysis of crystal structures of similar molecules often reveals common packing motifs, such as herringbone or layered structures.

Integration into Advanced Materials

The functional groups present in this compound provide avenues for its integration into more complex material systems.

The benzophenone moiety is a well-known photoinitiator. Upon absorption of UV light, the benzophenone core can be excited to a triplet state, which can then initiate polymerization reactions. This property makes benzophenone derivatives valuable in UV-curable coatings, inks, and adhesives. The presence of the methyl and morpholinomethyl substituents could modulate the photochemical properties of the benzophenone core, potentially leading to photoinitiators with tailored absorption characteristics and reactivity.

Furthermore, the morpholine group can be exploited for further chemical modifications. For instance, the nitrogen atom can be quaternized to introduce a positive charge, making the molecule suitable for incorporation into ion-containing polymers or for surface modification applications. The entire molecule could also be used as a monomer in polymerization reactions if a polymerizable group were to be introduced into its structure. While specific applications of this compound in polymer science have not been reported, the broader class of benzophenone-modified polymers is an area of active research researchgate.net.